molecular formula C10H13NO4 B1653782 N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide CAS No. 1951445-09-2

N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide

Cat. No. B1653782
CAS RN: 1951445-09-2
M. Wt: 211.21
InChI Key: PXJWXLJDWLEJMA-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)acetamide, also known as 2’-Hydroxyacetanilide, belongs to the class of organic compounds known as acetanilides . These are organic compounds containing an acetamide group conjugated to a phenyl group . It is found in Huperzia serrata and Streptomyces xanthophaeus .


Synthesis Analysis

While specific synthesis information for N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide is not available, similar compounds such as N-(2-Hydroxyphenyl)acetamide have been synthesized through various methods . For instance, one method involves the reaction of 2-chloro-1-azaazulene with 2-methoxyphenylboronic acid .


Molecular Structure Analysis

The molecular structure of similar compounds like N-(2-Hydroxyphenyl)acetamide has been analyzed using techniques like X-ray crystallography . These analyses often reveal important features like intramolecular hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 2-(2-Hydroxyphenyl)-1-azaazulene has been studied for its excited state reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, 2-(2-Hydroxyphenyl)acetamide has a molecular weight of 151.16 g/mol and a topological polar surface area of 63.3 Ų .

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide in lab experiments is its ability to modulate multiple signaling pathways involved in inflammation, oxidative stress, and cell proliferation. This makes this compound a versatile compound that can be used to study various biological processes. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide. One possible direction is the development of new drugs based on this compound for the treatment of inflammatory diseases, oxidative stress-related diseases, and cancer. Another possible direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety. Additionally, the study of the molecular mechanisms underlying the effects of this compound on various signaling pathways could provide insights into the development of new therapeutic strategies.

Scientific Research Applications

N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to possess antitumor properties by inducing apoptosis in cancer cells.

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, N-(2-Hydroxyphenyl)acetamide has been used as an intermediate for the complete natural synthesis of antimalarial drugs . It has shown anti-arthritic and anti-inflammatory activities .

Biochemical Analysis

Biochemical Properties

N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as heme oxygenase-1 and inducible nitric oxide synthase . These interactions suggest that this compound may have antioxidant and anti-inflammatory properties. Additionally, it can bind to proteins involved in cellular signaling pathways, influencing their activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in kidney cells, this compound has been shown to reduce inflammation and oxidative injury, thereby protecting against acute kidney injury . It also affects the expression of genes involved in stress responses and inflammation, indicating its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of cyclooxygenase-2, an enzyme involved in inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in oxidative stress, inflammation, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its bioactivity can be rapidly diminished through processes such as glucosylation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to modulate gene expression and cellular responses over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert protective effects against oxidative stress and inflammation. At higher doses, it may exhibit toxic or adverse effects. For example, in a glycerol-induced acute kidney injury model in mice, this compound demonstrated protective effects at a dose of 50 mg/kg, while higher doses could potentially lead to toxicity . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and inflammation. For instance, it has been shown to modulate the activity of heme oxygenase-1 and inducible nitric oxide synthase, which are key enzymes in these pathways . Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its bioactivity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For example, it has been observed to accumulate in specific tissues, such as the kidneys, where it exerts its protective effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been shown to localize in the cytoplasm and nucleus, where it interacts with various biomolecules involved in gene expression and cellular signaling . These interactions are critical for its biochemical and therapeutic effects.

properties

IUPAC Name

N-(2-hydroxyphenyl)-2,2-dimethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-10(15-2)9(13)11-7-5-3-4-6-8(7)12/h3-6,10,12H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJWXLJDWLEJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)NC1=CC=CC=C1O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253867
Record name Acetamide, N-(2-hydroxyphenyl)-2,2-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1951445-09-2
Record name Acetamide, N-(2-hydroxyphenyl)-2,2-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951445-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-hydroxyphenyl)-2,2-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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